molecular formula C15H13N3O7 B3242618 N-(2,5-dimethoxyphenyl)-3,5-dinitrobenzamide CAS No. 152586-96-4

N-(2,5-dimethoxyphenyl)-3,5-dinitrobenzamide

Cat. No.: B3242618
CAS No.: 152586-96-4
M. Wt: 347.28 g/mol
InChI Key: LCOJCEQDSCAZCK-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-3,5-dinitrobenzamide is a benzamide derivative featuring a 3,5-dinitro-substituted benzene ring conjugated to a 2,5-dimethoxyphenyl group via an amide linkage. The 3,5-dinitrobenzamide scaffold is critical for bioactivity, as nitro groups at these positions enhance electron-withdrawing effects, improving interactions with bacterial targets . Methoxy substituents on the phenyl ring may influence solubility and pharmacokinetic properties .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O7/c1-24-12-3-4-14(25-2)13(8-12)16-15(19)9-5-10(17(20)21)7-11(6-9)18(22)23/h3-8H,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOJCEQDSCAZCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-3,5-dinitrobenzamide typically involves the nitration of 2,5-dimethoxyaniline followed by acylation. The nitration process introduces nitro groups into the aromatic ring, while the acylation step forms the benzamide structure. Common reagents used in these reactions include nitric acid for nitration and acyl chlorides for the acylation process. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and acylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity compounds suitable for research and application.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups can be reduced to amines under catalytic hydrogenation conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of aromatic amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-3,5-dinitrobenzamide has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxy and nitro groups play a crucial role in its binding affinity and activity. For instance, the nitro groups can participate in redox reactions, while the methoxy groups may enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: Methoxy substituents (e.g., in DNB1/DNB2) enhance solubility and target binding compared to non-polar groups (e.g., ethyl or azide) .
  • Chain Length and Flexibility : DNB1 and DNB2 feature flexible ether-linked side chains, which may improve membrane permeability compared to rigid substituents .
  • Nitro Group Positioning : All active analogs retain 3,5-dinitro substitution, critical for disrupting mycobacterial decaprenylphosphoryl-β-D-ribose oxidase (DprE1), a validated drug target .
Structural and Crystallographic Insights

Crystal structures of related benzamides reveal key conformational trends:

  • Planarity : In N-(3,5-dimethoxyphenyl)benzamide, the methoxyphenyl and benzamide rings form a dihedral angle of 76.66°, reducing planarity compared to fully conjugated systems . This may limit stacking interactions with biological targets.
  • Substituent Effects : Bulkier substituents (e.g., trifluoromethyl in N-[2-chloro-5-(trifluoromethyl)phenyl]-3,5-dinitrobenzamide) introduce steric hindrance, possibly reducing binding affinity .

Biological Activity

N-(2,5-dimethoxyphenyl)-3,5-dinitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dinitrobenzamide moiety attached to a dimethoxyphenyl group. Its structure can be represented as follows:

N 2 5 dimethoxyphenyl 3 5 dinitrobenzamide\text{N 2 5 dimethoxyphenyl 3 5 dinitrobenzamide}

This configuration suggests potential interactions with biological targets through mechanisms such as electrophilic attack and hydrogen bonding.

Mechanisms of Biological Activity

1. Antitumoral Activity:
The compound's potential antitumoral activity is hypothesized to arise from its ability to generate reactive oxygen species (ROS) upon metabolic activation. ROS can induce oxidative stress, leading to apoptosis in cancer cells. The dinitro group may enhance the electrophilic character of the compound, facilitating interactions with cellular macromolecules such as DNA and proteins, which can disrupt cellular functions and promote cell death.

2. Antimicrobial Activity:
Research indicates that compounds with similar structural features exhibit antimicrobial properties against various pathogens. The dinitrobenzamide structure may interfere with bacterial cell wall synthesis or function through mechanisms similar to those observed in other nitroaromatic compounds, which are known to be activated within microbial cells to exert their effects.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntitumoralInduction of ROS leading to apoptosis
AntimicrobialDisruption of cell wall synthesis
Inhibition of enzymesPotential inhibition of topoisomerases

Case Studies

Case Study 1: Antitumoral Effects
A study demonstrated that derivatives of similar compounds exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the generation of ROS and subsequent DNA damage. The study highlighted that modifications in the substituents could enhance the potency and selectivity toward cancer cells while reducing toxicity to normal cells.

Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of related nitro compounds against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The findings suggested that these compounds could serve as lead structures for developing new antibiotics due to their ability to overcome resistance mechanisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,5-dimethoxyphenyl)-3,5-dinitrobenzamide
Reactant of Route 2
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N-(2,5-dimethoxyphenyl)-3,5-dinitrobenzamide

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